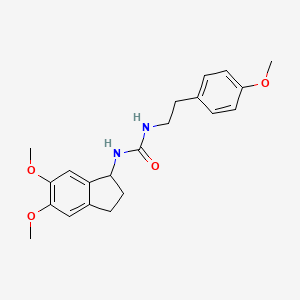
(6-chloro-1-methyl-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-chloro-1-methyl-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that features both indole and isoquinoline moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-1-methyl-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. The indole and isoquinoline components are synthesized separately and then coupled together. Common synthetic routes may include:
Indole Synthesis: Starting from aniline derivatives, indoles can be synthesized via Fischer indole synthesis or other methods.
Isoquinoline Synthesis: Isoquinolines can be synthesized through the Bischler-Napieralski reaction or Pomeranz-Fritsch reaction.
Coupling Reaction: The final step involves coupling the indole and isoquinoline moieties using reagents such as coupling agents (e.g., EDC, DCC) under specific conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(6-chloro-1-methyl-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (6-chloro-1-methyl-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of (6-chloro-1-methyl-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin.
Isoquinoline Derivatives: Compounds like papaverine and berberine.
Uniqueness
The uniqueness of (6-chloro-1-methyl-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone lies in its combined indole and isoquinoline structure, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H21ClN2O3 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
(6-chloro-1-methylindol-2-yl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C21H21ClN2O3/c1-23-17-11-16(22)5-4-14(17)8-18(23)21(25)24-7-6-13-9-19(26-2)20(27-3)10-15(13)12-24/h4-5,8-11H,6-7,12H2,1-3H3 |
InChI Key |
TZTCDQXUVIQXNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Cl)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B10990513.png)
![N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B10990517.png)
![ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10990521.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10990523.png)
![N-[(1S,9AR)Octahydro-2H-quinolizin-1-ylmethyl]-3-[1-(3-chlorobenzyl)-2,5-dioxo-4-imidazolidinyl]propanamide](/img/structure/B10990524.png)
methanone](/img/structure/B10990532.png)
![1-(3-Chlorophenyl)-4-{[4-(phenylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10990536.png)
![3-(1H-Pyrrol-1-YL)-3-(3-thienyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B10990546.png)
![4-benzyl-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide](/img/structure/B10990547.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B10990553.png)
![Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10990561.png)
![2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-[2-(4-isopropyl-1,3-thiazol-2-YL)ethyl]acetamide](/img/structure/B10990565.png)

![N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10990571.png)
